DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its quinoline core, naphthylcarbonyl group, and dithiole-dicarboxylate moiety, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline core. This is followed by the introduction of the naphthylcarbonyl group and the formation of the dithiole-dicarboxylate moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, researchers explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s quinoline core and dithiole-dicarboxylate moiety play crucial roles in its binding to target molecules, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which underlie its observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, DIETHYL 2-[2,2,7-TRIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE stands out due to its unique structural features and versatile applications. Similar compounds include other quinoline derivatives and dithiole-dicarboxylate compounds, which may share some chemical properties but differ in their specific applications and mechanisms of action. The presence of the naphthylcarbonyl group and the specific arrangement of functional groups in this compound contribute to its distinctiveness and potential advantages in various research and industrial contexts.
Properties
IUPAC Name |
diethyl 2-[2,2,7-trimethyl-1-(naphthalene-2-carbonyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO5S3/c1-6-37-29(35)25-26(30(36)38-7-2)41-31(40-25)24-22-15-12-18(3)16-23(22)33(32(4,5)27(24)39)28(34)21-14-13-19-10-8-9-11-20(19)17-21/h8-17H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTWFJULKQQODO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC5=CC=CC=C5C=C4)S1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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